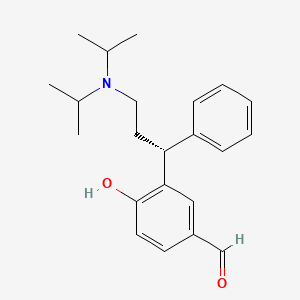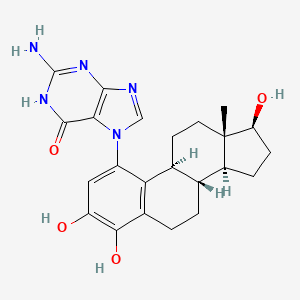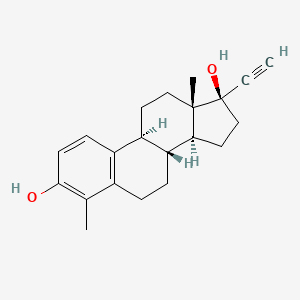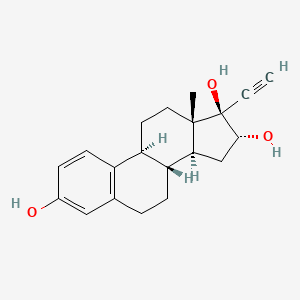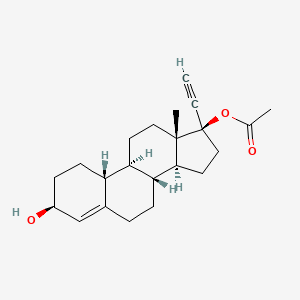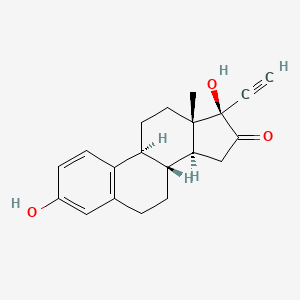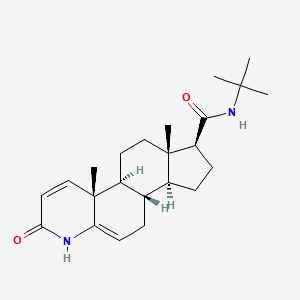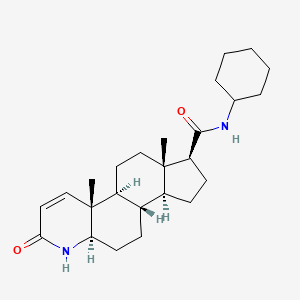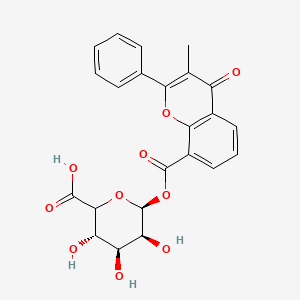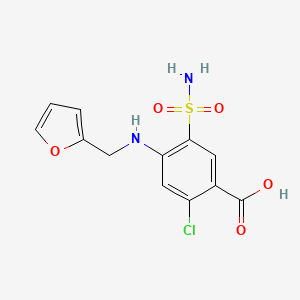![molecular formula C16H17NO5S B602053 2-[3-羧基-4-(2-甲基丙氧基)苯基]-4-甲基-5-噻唑羧酸 CAS No. 1239233-87-4](/img/structure/B602053.png)
2-[3-羧基-4-(2-甲基丙氧基)苯基]-4-甲基-5-噻唑羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
非布索坦二羧酸杂质是在合成非布索坦过程中形成的副产物,非布索坦是一种非嘌呤选择性黄嘌呤氧化酶抑制剂,主要用于治疗高尿酸血症和痛风。 这种杂质的特点是其化学结构,包括连接到非布索坦分子上的羧酸基团 .
科学研究应用
非布索坦二羧酸杂质在科学研究中有多种应用:
化学: 用作非布索坦制剂中杂质识别和定量的参考标准。
生物学: 研究其潜在的生物活性以及与生物分子的相互作用。
医学: 研究其对非布索坦作为治疗剂的有效性和安全性的潜在影响。
作用机制
其存在可能通过与黄嘌呤氧化酶或参与尿酸代谢的其他分子靶点的潜在相互作用,影响非布索坦的整体活性 .
类似化合物:
非布索坦: 母体化合物,一种非嘌呤选择性黄嘌呤氧化酶抑制剂。
非布索坦酰基-β-D-葡萄糖醛酸: 非布索坦的代谢产物。
非布索坦酰胺杂质: 在非布索坦合成过程中形成的另一种杂质
独特性: 非布索坦二羧酸杂质的独特性在于其独特的化学结构,其中包含两个羧酸基团。 这种结构特征使其与非布索坦的其他杂质和代谢产物区分开来,这些杂质可能具有不同的官能团和化学性质 .
准备方法
合成路线和反应条件: 非布索坦二羧酸杂质的合成通常涉及非布索坦与各种试剂在特定条件下的反应。一种常见的方法包括使用强氧化剂(如高锰酸钾或过氧化氢)氧化非布索坦。 该反应通常在酸性介质中进行,以促进二羧酸基团的形成 .
工业生产方法: 在工业环境中,非布索坦二羧酸杂质的生产受到控制,以确保在非布索坦合成过程中形成的杂质量最小。 这是通过优化的反应条件实现的,包括温度控制、pH调节以及使用特定催化剂来最大限度地减少副产物的形成 .
化学反应分析
反应类型: 非布索坦二羧酸杂质经历各种化学反应,包括:
氧化: 杂质可以进一步氧化形成更复杂的羧酸衍生物。
还原: 在还原条件下,二羧酸基团可以转化回其相应的醇。
取代: 羧酸基团可以参与取代反应,形成酯或酰胺.
常见试剂和条件:
氧化: 高锰酸钾、过氧化氢在酸性介质中。
还原: 硼氢化钠、氢化铝锂。
取代: 醇或胺在硫酸或盐酸等催化剂的存在下.
主要形成的产品:
氧化: 更高级的羧酸衍生物。
还原: 醇衍生物。
取代: 酯或酰胺衍生物.
相似化合物的比较
Febuxostat: The parent compound, a non-purine selective inhibitor of xanthine oxidase.
Febuxostat acyl-β-D-glucuronide: A metabolite of febuxostat.
Febuxostat amide impurity: Another impurity formed during the synthesis of febuxostat
Uniqueness: Febuxostat dicarboxylic acid impurity is unique due to its specific chemical structure, which includes two carboxylic acid groups. This structural feature distinguishes it from other impurities and metabolites of febuxostat, which may have different functional groups and chemical properties .
属性
IUPAC Name |
2-[3-carboxy-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-8(2)7-22-12-5-4-10(6-11(12)15(18)19)14-17-9(3)13(23-14)16(20)21/h4-6,8H,7H2,1-3H3,(H,18,19)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCLTDCYZOTAKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: The study mentions that both febuxostat and diacid febuxostat were found to be hepatotoxic. What implications does this have for the use of febuxostat, and are there any potential concerns regarding the presence of diacid febuxostat as an impurity?
A1: The research indicates that both febuxostat, a drug used to treat gout, and its degradation product, diacid febuxostat, exhibited hepatotoxicity in the ADME/Tox studies []. This finding highlights the importance of monitoring liver function in patients taking febuxostat, especially those with pre-existing liver conditions. While the study focuses on identifying and characterizing diacid febuxostat, it doesn't delve into the specific levels of this impurity that might be considered acceptable in pharmaceutical formulations. Further research is needed to determine the toxicological profile of diacid febuxostat in detail and establish safe exposure limits. This emphasizes the importance of robust quality control measures during drug manufacturing to minimize the presence of potentially harmful impurities.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


